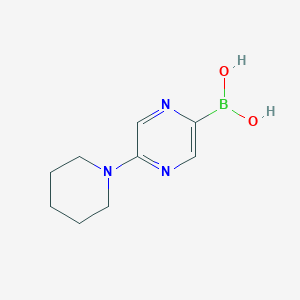
5-(Piperidin-1-yl)pyrazine-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperidin-1-yl)pyrazine-2-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a piperidine ring attached to a pyrazine ring, with a boronic acid functional group at the 2-position of the pyrazine ring. The molecular formula of this compound is C9H14BN3O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)pyrazine-2-boronic acid typically involves the reaction of 5-bromo-2-pyrazineboronic acid with piperidine under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Piperidin-1-yl)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate, palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
Suzuki-Miyaura Coupling Products: Biaryl compounds.
Oxidation Products: Alcohols, ketones.
Reduction Products: Borane derivatives.
Substitution Products: Piperidine-substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Piperidin-1-yl)pyrazine-2-boronic acid has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Wirkmechanismus
The mechanism of action of 5-(Piperidin-1-yl)pyrazine-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The piperidine ring and pyrazine ring provide stability to the molecule, allowing it to participate in various reactions under mild conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Piperidin-1-yl)pyrimidine-2-boronic acid: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
2-(Piperidin-1-yl)pyridine-5-boronic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
5-(Piperidin-1-yl)pyrazine-2-boronic acid is unique due to the presence of both a piperidine ring and a pyrazine ring, which provide distinct electronic and steric properties. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it can form stable carbon-boron bonds under mild conditions .
Eigenschaften
Molekularformel |
C9H14BN3O2 |
|---|---|
Molekulargewicht |
207.04 g/mol |
IUPAC-Name |
(5-piperidin-1-ylpyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C9H14BN3O2/c14-10(15)8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7,14-15H,1-5H2 |
InChI-Schlüssel |
NQTFZICYDXMNLU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(C=N1)N2CCCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















